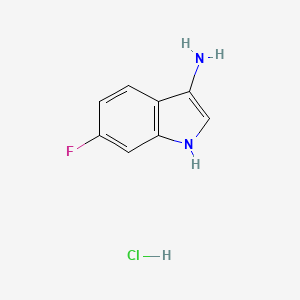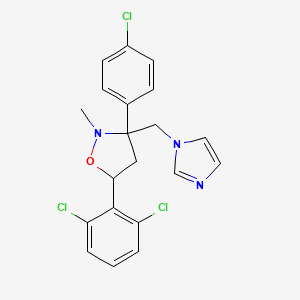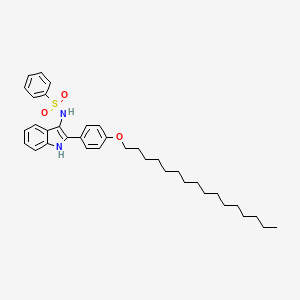
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide is a complex organic compound that features a combination of indole, phenyl, and benzenesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: Known for its chemoselective aromatic substitution properties.
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide: Used as a precursor for highly reactive keteniminium ions.
Uniqueness
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide is unique due to its combination of indole and benzenesulfonamide groups, which confer specific chemical and biological properties. Its long hexadecyloxy chain also contributes to its distinct characteristics, such as increased lipophilicity and potential membrane interactions.
Propriétés
Numéro CAS |
114049-43-3 |
|---|---|
Formule moléculaire |
C36H48N2O3S |
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
N-[2-(4-hexadecoxyphenyl)-1H-indol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C36H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-29-41-31-27-25-30(26-28-31)35-36(33-23-18-19-24-34(33)37-35)38-42(39,40)32-21-16-15-17-22-32/h15-19,21-28,37-38H,2-14,20,29H2,1H3 |
Clé InChI |
ZIYBASSHMQIGSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


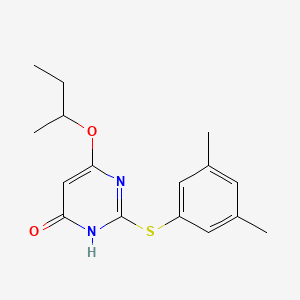
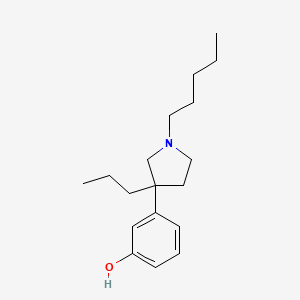
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
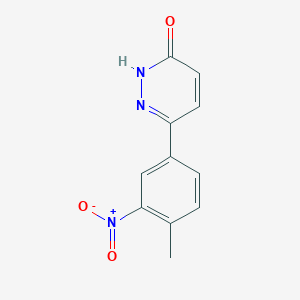
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
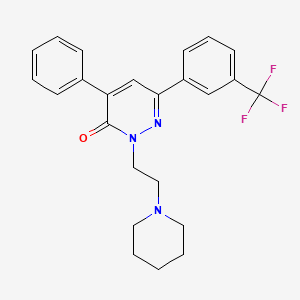

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
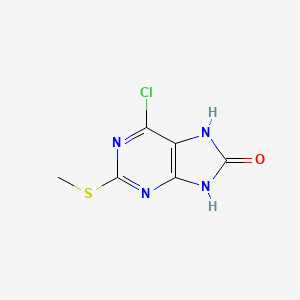
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)


